5-Hydrazino-6-azauracil

Description

The exact mass of the compound 5-Hydrazino-6-azauracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydrazino-6-azauracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydrazino-6-azauracil including the price, delivery time, and more detailed information at info@benchchem.com.

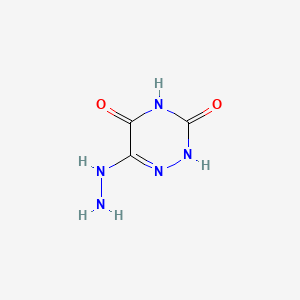

Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-6-1-2(9)5-3(10)8-7-1/h4H2,(H,6,7)(H2,5,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSNQRABKJPPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296103 | |

| Record name | 5-Hydrazino-6-azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89715-82-2 | |

| Record name | 89715-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydrazino-6-azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydrazino-6-azauracil: Chemical Properties, Structure, and Therapeutic Potential

Abstract

5-Hydrazino-6-azauracil is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a derivative of 6-azauracil, a known antimetabolite, its structure is characterized by a 1,2,4-triazine core modified with a hydrazino (-NHNH₂) group at the 5-position. This modification introduces a highly reactive and versatile functional group, opening avenues for the synthesis of novel derivatives and conferring the potential for a broad spectrum of biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of 5-Hydrazino-6-azauracil, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough analysis of its structure and inherent physical properties. These characteristics govern its reactivity, solubility, and ability to interact with biological systems.

Molecular Structure

5-Hydrazino-6-azauracil, systematically named 6-hydrazinyl-2H-1,2,4-triazine-3,5-dione , is built upon the 6-azauracil scaffold.[1] The parent molecule, 6-azauracil, is a pyrimidine analog where the carbon atom at the 6-position is replaced by a nitrogen atom, forming a 1,2,4-triazine ring.[2][3] The key feature of the title compound is the substitution of a hydrogen atom at the 5-position with a hydrazino group. This group is a potent nucleophile and a common pharmacophore known to contribute to a wide range of biological activities.[4]

Physicochemical Data

A summary of the key computed and experimental physicochemical properties is essential for laboratory handling, formulation development, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 6-hydrazinyl-2H-1,2,4-triazine-3,5-dione | [1] |

| CAS Number | 89715-82-2 | [1][5] |

| Molecular Formula | C₃H₅N₅O₂ | [1] |

| Molecular Weight | 143.10 g/mol | [1] |

| Exact Mass | 143.04432442 Da | [1] |

| Density | 2.29 g/cm³ | [6] |

| XLogP3 | -1.3 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

Note: Most properties are computationally derived and sourced from PubChem and other chemical databases.

Synthesis and Characterization

The synthesis of 5-Hydrazino-6-azauracil is conceptually straightforward, leveraging established methods for the functionalization of azauracil rings. The characterization relies on standard analytical techniques to confirm the structure and purity of the final product.

Synthetic Pathway Overview

While specific, detailed protocols are proprietary or dispersed in literature, a common and logical approach for synthesizing 5-substituted azauracils involves nucleophilic substitution of a suitable precursor, such as a halogenated azauracil.[7] The synthesis of 5-Hydrazino-6-azauracil can be logically achieved by reacting 5-bromo-6-azauracil with hydrazine hydrate.

The rationale behind this choice is the high reactivity of the bromine atom at the C5 position, which is susceptible to displacement by strong nucleophiles. Hydrazine, being a potent nucleophile, readily attacks this position to form the desired product.

General Experimental Protocol

-

Dissolution: Dissolve 5-bromo-6-azauracil in a suitable polar solvent, such as ethanol or isopropanol, in a round-bottom flask.

-

Addition of Reagent: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine helps to drive the reaction to completion and minimize side reactions.

-

Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent like water or an alcohol-water mixture can be performed for further purification.[7]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 143, corresponding to its molecular weight.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (from the hydrazino group and the triazine ring), C=O stretching (carbonyl groups), and C=N stretching within the heterocyclic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the exchangeable protons of the NH and NH₂ groups would be observed, along with the proton on the triazine ring.

-

¹³C NMR: Resonances for the three distinct carbon atoms in the molecule, including the two carbonyl carbons and the sp² carbon of the triazine ring, would be expected.

-

Biological Activity and Potential Applications

The therapeutic potential of 5-Hydrazino-6-azauracil is inferred from the well-documented activities of its core structures: the 6-azauracil ring and the hydrazone moiety.

Mechanism of Action as an Antimetabolite

The 6-azauracil core is a known antimetabolite.[2][3] Antimetabolites are structural analogs of natural metabolites that interfere with metabolic pathways.[8] 6-Azauracil and its derivatives primarily disrupt nucleic acid synthesis.[9] Inside the cell, 6-azauracil is converted to its ribonucleotide, 6-azauridine-5'-monophosphate (azaUMP). This metabolite acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo biosynthesis of pyrimidine nucleotides.[10] By blocking this enzyme, it depletes the intracellular pools of uridine and cytidine nucleotides, which are essential for RNA and DNA synthesis, thereby inhibiting cell proliferation.[11][12] It is highly probable that 5-Hydrazino-6-azauracil functions via a similar mechanism.

Potential Therapeutic Applications

The combination of the azauracil core and the hydrazino group suggests a broad range of potential therapeutic applications.

-

Anticancer Activity: Due to its antimetabolite mechanism, 5-Hydrazino-6-azauracil is a candidate for development as an anticancer agent.[13][14] Many uracil derivatives, including the well-known 5-fluorouracil, are mainstays in chemotherapy.[15] The hydrazone functional group itself is found in numerous compounds with demonstrated antitumoral properties.[16][17]

-

Antimicrobial Activity: Hydrazone derivatives are widely recognized for their potent antibacterial and antifungal activities.[4][18][19] Similarly, various azauracil derivatives have been reported to possess antimicrobial properties.[20][21] Therefore, 5-Hydrazino-6-azauracil and its subsequent derivatives are promising leads for the development of new antimicrobial agents to combat resistant pathogens.[13]

-

Antiviral Activity: The structural similarity to pyrimidine nucleobases makes azauracil derivatives candidates for antiviral drug discovery, particularly against viruses that rely on rapid nucleic acid replication.[7][22] The hydrazone moiety can further enhance this potential.[17][18]

Conclusion and Future Outlook

5-Hydrazino-6-azauracil is a promising heterocyclic compound that merges the antimetabolite properties of the 6-azauracil scaffold with the versatile reactivity and broad biological potential of the hydrazino group. Its straightforward synthesis and rich chemical functionality make it an attractive starting point for the development of compound libraries for high-throughput screening.

Future research should focus on the synthesis of a diverse range of derivatives by reacting the hydrazino group with various aldehydes and ketones to form hydrazones. These new chemical entities should be systematically evaluated for their anticancer, antimicrobial, and antiviral activities. In-depth mechanistic studies will be crucial to elucidate their precise modes of action and to optimize their structure for enhanced potency and selectivity, paving the way for the development of novel therapeutic agents.

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Pinga, K. (2014). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 267907, 5-Hydrazino-6-azauracil. PubChem. Retrieved from [Link]

-

Verma, G., Marella, A., Shaquiquzzaman, M., Akhtar, M., Ali, M., & Alam, M. M. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

-

Semantic Scholar. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from [Link]

-

Buttoo, A. S., Elves, M. W., Israëls, M. C., & Roath, O. S. (1966). The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures. British Journal of Haematology. Available at: [Link]

-

ResearchGate. (n.d.). Antimicrobial activities of different uracil derivatives and the complexes. Retrieved from [Link]

-

Zhou, Y., Wang, Y., & Wang, D. (2015). Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Yeast. Available at: [Link]

-

ResearchGate. (n.d.). New 6-azauracil derivatives - Amides of as-triazine carbon acids: Their synthesis and antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of 6-azauracil non-nucleosides. Retrieved from [Link]

-

El-Sayed, W. M., Al-Turkistani, A. M., & Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research. Available at: [Link]

-

Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics. Available at: [Link]

-

Tasneem, S. C., Ferdous, J., Bulbul, M. Z. H., Misbah, M. M. H., Sujan, D., Hasan, I., & Kawsar, S. M. A. (2021). Antimicrobial and Anticancer Activities of Some Partially Acylated Thymidine Derivatives. Journal of Bangladesh Society of Physiologist. Available at: [Link]

-

El-Sayed, W. M., & Abdel-Fattah, M. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Scilit. (n.d.). Mechanism of the cancerostatic action of 6-azauracil and its riboside. Retrieved from [Link]

-

Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie. Available at: [Link]

-

YouTube. (2024). Mechanism of action of Antimetabolite Anticancer drugs How they work. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Azauracil. Retrieved from [Link]

-

Bardagí, J. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68037, 1,2,4-Triazine-3,5(2H,4H)-dione. PubChem. Retrieved from [Link]

-

Al-Ostath, A. I., El-Gazzar, A. B. A., & Al-Hussain, S. A. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Title substituted uracils 5 and 6. Retrieved from [Link]

-

ACD/Labs. (n.d.). Rule C-921 (Hydrazines and Their Derivatives). Retrieved from [Link]

Sources

- 1. 5-Hydrazino-6-azauracil | C3H5N5O2 | CID 267907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazine-3,5(2H,4H)-dione | C3H3N3O2 | CID 68037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Azauracil | 461-89-2 [chemicalbook.com]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HYDRAZINO-6-AZAURACIL | 89715-82-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and Anticancer Activities of Some Partially Acylated Thymidine Derivatives | Journal of Bio-Science [banglajol.info]

- 15. researchgate.net [researchgate.net]

- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. omicsonline.org [omicsonline.org]

- 18. scispace.com [scispace.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. eu-opensci.org [eu-opensci.org]

Synthesis and characterization of 5-Hydrazino-6-azauracil

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydrazino-6-azauracil

Foreword: The Strategic Value of 5-Hydrazino-6-azauracil

In the landscape of medicinal chemistry and drug development, the 6-azauracil scaffold is a privileged structure, known for its potent biological activities, including antiviral and antineoplastic properties.[1] As a pyrimidine analog, it can act as an antimetabolite, interfering with nucleic acid synthesis.[1] The strategic functionalization of this core scaffold is a key avenue for developing novel therapeutic agents.

This guide focuses on a specific, high-value derivative: 5-Hydrazino-6-azauracil (also known as 6-hydrazinyl-1,2,4-triazine-3,5-dione). The introduction of a hydrazine moiety at the C5 position transforms the molecule into a versatile synthetic intermediate. The nucleophilic and reactive nature of the hydrazine group serves as a chemical handle for constructing more complex heterocyclic systems through cyclocondensation reactions, or for conjugation to other molecules of interest. Understanding the robust synthesis and rigorous characterization of this building block is therefore fundamental for researchers aiming to innovate in this chemical space.

This document provides a field-proven, in-depth perspective on the synthesis and comprehensive characterization of 5-Hydrazino-6-azauracil, designed for professionals in chemical research and drug development.

Part 1: Chemical Synthesis Pathway

The most logical and efficient pathway to 5-Hydrazino-6-azauracil proceeds via a two-step sequence starting from the commercially available 6-azauracil. The core of this strategy is the initial activation of the C5 position via bromination, followed by a nucleophilic aromatic substitution with hydrazine.

-

Step 1: Synthesis of the Key Intermediate, 5-Bromo-6-azauracil.

-

Step 2: Hydrazinolysis to Yield 5-Hydrazino-6-azauracil.

This pathway is predicated on the established reactivity of the 6-azauracil ring system, where the bromine atom at the C5 position serves as an excellent leaving group for nucleophilic displacement.[1][2]

Caption: Synthetic workflow for 5-Hydrazino-6-azauracil.

Experimental Protocol: Synthesis of 5-Bromo-6-azauracil (Intermediate)

This protocol is adapted from established methodologies for the bromination of uracil and its derivatives.[3] The reaction introduces a bromine atom at the electron-rich C5 position.

-

Materials:

-

6-Azauracil (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (1.05 eq)

-

Deionized Water

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend 6-azauracil in glacial acetic acid (approx. 15 mL per gram of azauracil).

-

Stir the suspension to ensure it is well-dispersed.

-

From the dropping funnel, add bromine (1.05 eq) dropwise to the suspension over 30 minutes at room temperature. The causality here is to control the exothermic reaction and prevent the formation of over-brominated byproducts.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour.

-

Quench the reaction by the slow addition of cold deionized water (approx. twice the volume of the acetic acid used). This precipitates the product, which has lower solubility in the aqueous mixture.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and bromine, and then with a small amount of cold ethanol.

-

Dry the product under vacuum at 50°C to a constant weight. The resulting 5-Bromo-6-azauracil should be a white to off-white solid, suitable for the next step without further purification if high-purity starting materials were used.[4]

-

Experimental Protocol: Synthesis of 5-Hydrazino-6-azauracil

This representative protocol is based on the principle of nucleophilic substitution, a reaction class well-documented for 5-bromo-6-azauracil with various nucleophiles like amines and phenols.[1] The use of hydrazine hydrate follows similar established transformations.[5][6][7]

-

Materials:

-

5-Bromo-6-azauracil (1.0 eq)

-

Hydrazine Hydrate (80% solution in water, 3.0-5.0 eq)

-

Ethanol (95%) or Isopropanol

-

Deionized Water

-

-

Procedure:

-

To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 5-Bromo-6-azauracil and ethanol (approx. 20 mL per gram of bromo-azauracil).

-

Add hydrazine hydrate (3.0-5.0 eq) to the suspension. The use of an excess of hydrazine is critical; it acts as both the nucleophile and an acid scavenger, driving the reaction to completion.

-

Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The product spot should be more polar than the starting material.

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

-

Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Add an equal volume of cold deionized water to the concentrated mixture to precipitate the product fully.

-

Chill the flask in an ice bath for at least 1 hour.

-

Collect the solid product by vacuum filtration. Wash the filter cake sequentially with copious amounts of cold deionized water (to remove excess hydrazine salts) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure 5-Hydrazino-6-azauracil as a crystalline solid.

-

Dry the purified product under vacuum at 60°C.

-

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Hydrazino-6-azauracil. The following workflow provides a self-validating system for product verification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. China Intermediates 5-Bromo-6-azauracil for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-6-azauracil | CymitQuimica [cymitquimica.com]

- 5. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Hydrazino-6-azauracil: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazino-6-azauracil, a heterocyclic compound belonging to the 1,2,4-triazine family, presents a scaffold of significant interest in medicinal chemistry and biochemical research. Its structural analogy to endogenous nucleobases, coupled with the reactive hydrazine moiety, positions it as a versatile precursor for the synthesis of novel therapeutic agents and as a potential modulator of enzymatic activity. This technical guide provides a comprehensive overview of 5-Hydrazino-6-azauracil, including its chemical identity, a proposed synthetic pathway, its physicochemical properties, and a discussion of its potential mechanisms of action and applications in drug discovery. A detailed experimental protocol for evaluating its enzyme inhibitory activity is also presented.

Chemical Identity and Properties

IUPAC Name: 6-hydrazinyl-2H-1,2,4-triazine-3,5-dione[1]

Synonyms: 5-Hydrazino-6-azauracil, 6-Hydrazinyl-1,2,4-triazine-3,5-diol[1]

The core structure of 5-Hydrazino-6-azauracil is a 1,2,4-triazine ring, which is a six-membered heterocycle containing three nitrogen atoms. This ring system is analogous to the pyrimidine ring found in the nucleobases uracil and thymine, leading to the common name "6-azauracil" for the parent scaffold. The key functional group is the hydrazine (-NHNH2) substituent at the 5-position of the ring, which imparts significant reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of 5-Hydrazino-6-azauracil

| Property | Value | Source |

| Molecular Formula | C₃H₅N₅O₂ | [1] |

| Molecular Weight | 143.11 g/mol | [1] |

| XLogP3 | -1.3 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of 5-Hydrazino-6-azauracil

A plausible synthetic route to 5-Hydrazino-6-azauracil can be conceptualized based on established methodologies for the synthesis of substituted 6-azauracil derivatives. A common starting material for such syntheses is 6-azauracil itself. The introduction of a hydrazine group can be achieved through the displacement of a suitable leaving group at the 5-position of the 6-azauracil ring.

Sources

The Ascendant Therapeutic Potential of 5-Hydrazino-6-azauracil Derivatives: A Technical Guide for Drug Discovery

Abstract

The confluence of the 6-azauracil scaffold, a known antimetabolite, with the versatile hydrazone linkage presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of 5-Hydrazino-6-azauracil derivatives. We delve into the synthetic rationale, propose robust experimental protocols for activity screening, and elucidate potential mechanisms of action grounded in the established pharmacology of the parent moieties. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative treatments for cancer, infectious diseases, and other significant health challenges.

Introduction: The Strategic Amalgamation of a Proven Pharmacophore and a Versatile Linker

The landscape of modern drug discovery is characterized by the strategic design of hybrid molecules that integrate established pharmacophores to achieve enhanced potency, selectivity, and novel mechanisms of action. The 6-azauracil core, a pyrimidine analog, has long been recognized for its capacity to interfere with nucleotide biosynthesis, thereby exerting cytostatic and antiviral effects. Its most notable derivative, 6-azauridine, functions as an inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to the depletion of uridine and cytidine nucleotides, essential for DNA and RNA synthesis, thus arresting cell proliferation.[1]

The introduction of a hydrazino group at the 5-position of the 6-azauracil ring opens a gateway to a vast chemical space through the formation of hydrazone derivatives. Hydrazones (-NH-N=CH-) are a class of compounds celebrated for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] This versatility stems from the azomethine group's ability to participate in various biological interactions.

This guide, therefore, is predicated on the hypothesis that the fusion of the 6-azauracil and hydrazone pharmacophores, through a 5-hydrazino linkage, will yield derivatives with significant and potentially synergistic biological activities.

Synthetic Strategy: A Gateway to Chemical Diversity

The synthesis of 5-Hydrazino-6-azauracil derivatives is a multi-step process that begins with the synthesis of the 6-azauracil core, followed by the introduction of the hydrazino group and subsequent condensation with various carbonyl compounds to form the desired hydrazones.

Synthesis of the 5-Hydrazino-6-azauracil Intermediate

The initial synthesis of the 6-azauracil core can be achieved through established methods, often involving the cyclization of semicarbazones derived from α-keto esters. A plausible synthetic route to the key 5-hydrazino intermediate is outlined below. The process typically starts with a commercially available precursor, which is then halogenated at the 5-position, commonly with bromine, to create a reactive site for nucleophilic substitution.[4] The subsequent reaction with hydrazine hydrate yields the 5-Hydrazino-6-azauracil intermediate.

Experimental Protocol: Synthesis of 5-Hydrazino-6-azauracil

-

Halogenation of 6-Azauracil: To a solution of 6-azauracil in a suitable solvent (e.g., acetic acid), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5-bromo-6-azauracil, is isolated by filtration and purified by recrystallization.[4]

-

Hydrazinolysis: The 5-bromo-6-azauracil is suspended in an alcohol solvent (e.g., ethanol), and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. The reaction is monitored by TLC for the disappearance of the starting material. After cooling, the precipitated product, 5-Hydrazino-6-azauracil, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of 5-Hydrazino-6-azauracil Hydrazone Derivatives

The hydrazino group of the intermediate serves as a nucleophile that readily reacts with the carbonyl group of various aldehydes and ketones to form hydrazones. This condensation reaction allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of 5-Hydrazino-6-azauracil Hydrazones

-

Reaction Setup: In a round-bottom flask, dissolve 5-Hydrazino-6-azauracil in a suitable solvent, such as ethanol or methanol. Add a catalytic amount of an acid (e.g., glacial acetic acid).

-

Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.

-

Reaction and Workup: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with progress monitored by TLC. Upon completion, the product often precipitates out of the solution upon cooling. The solid hydrazone derivative is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic workflow for 5-Hydrazino-6-azauracil hydrazone derivatives.

Potential Biological Activities and Mechanisms of Action

The biological potential of 5-Hydrazino-6-azauracil derivatives can be logically inferred from the known activities of their constituent parts.

Anticancer Activity

Hypothesized Mechanism of Action:

The anticancer potential of these derivatives is likely multifactorial. The 6-azauracil moiety can act as an antimetabolite, inhibiting de novo pyrimidine biosynthesis and subsequently DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] The hydrazone component can contribute to cytotoxicity through various mechanisms, including the induction of oxidative stress, intercalation with DNA, and inhibition of key enzymes like topoisomerases.[5] Furthermore, certain hydrazone derivatives have been shown to induce apoptosis through the modulation of caspase pathways.[2]

The following diagram illustrates the potential convergent pathways for anticancer activity:

Caption: Potential convergent mechanisms of anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to measure cell viability.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 (half-maximal inhibitory concentration) values.

-

-

Apoptosis Assay: To confirm that cell death is occurring via apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis.

Table 1: Hypothetical Anticancer Activity Data

| Compound | R-Group on Hydrazone | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) |

| 1a | Phenyl | 5.2 | 7.8 | > 50 |

| 1b | 4-Chlorophenyl | 2.1 | 3.5 | > 50 |

| 1c | 4-Nitrophenyl | 1.5 | 2.1 | 45.2 |

| 1d | 2-Hydroxyphenyl | 8.9 | 12.4 | > 50 |

| Doxorubicin | (Reference) | 0.8 | 1.2 | 5.6 |

Antimicrobial Activity

Hypothesized Mechanism of Action:

The antimicrobial activity of hydrazone derivatives is well-documented and is often attributed to their ability to chelate metal ions essential for microbial growth, inhibit microbial enzymes, or disrupt cell membrane integrity.[3][6] The 6-azauracil core could also contribute by interfering with microbial nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

-

Antiviral Activity

Hypothesized Mechanism of Action:

The antiviral activity of 6-azauracil derivatives often stems from their conversion to the corresponding ribonucleoside 5'-monophosphate, which then inhibits OMP decarboxylase, leading to a depletion of pyrimidine nucleotides necessary for viral replication.[7] Acyclic nucleoside analogues of uracil have also shown potent antiviral activities.[8][9] The hydrazone moiety could potentially interfere with viral entry or other viral enzymes.

Experimental Protocol: Antiviral Assay

-

Virus and Host Cells: Select a relevant virus-host cell system (e.g., Herpes Simplex Virus-1 (HSV-1) in Vero cells).

-

Plaque Reduction Assay:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

Infect the cells with a known amount of virus in the presence of varying concentrations of the test compounds.

-

After an incubation period, the cells are stained, and the number of plaques (zones of cell death) is counted.

-

The EC50 (half-maximal effective concentration) is calculated as the concentration of the compound that reduces the number of plaques by 50%.

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the R-group on the hydrazone moiety will be crucial for optimizing the biological activity of these derivatives. Based on the literature for related hydrazone compounds, the following SAR trends can be anticipated:

-

Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, halo) on an aromatic ring attached to the hydrazone often enhances anticancer and antimicrobial activity.[10]

-

Steric Factors: The size and shape of the substituent can influence binding to the active site of target enzymes or receptors.

-

Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors can facilitate interactions with biological targets.[11]

The following diagram illustrates the key areas for SAR exploration:

Caption: Key regions for structure-activity relationship studies.

Conclusion and Future Directions

The 5-Hydrazino-6-azauracil scaffold represents a promising starting point for the development of a new generation of bioactive compounds. The synthetic accessibility and the potential for diverse biological activities make these derivatives attractive candidates for further investigation in the fields of oncology and infectious diseases. Future research should focus on the synthesis of a broad library of derivatives, comprehensive screening against a wide range of biological targets, and detailed mechanistic studies to elucidate their modes of action. The insights gained from these studies will be invaluable in guiding the optimization of lead compounds with enhanced potency and selectivity, ultimately paving the way for the development of novel and effective therapeutic agents.

References

- Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. REV. CHIM. (Bucharest), 61(12), 1147-1150.

-

Representation of azauracil derivatives with bioactivity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Habermann, V., & Šorm, F. (1958). Mechanism of the cancerostatic action of 6-azauracil and its riboside.

-

Habermann, V., & Šorm, F. (1958). Mechanism of the cancerostatic action of 6-azauracil and its riboside. Scilit. Retrieved January 22, 2026, from [Link]

- Sorm, F., Jakubovic, A., & Slechta, L. (1956). The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine). Experientia, 12(7), 271-272.

- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 967-986.

- Akdağ, Ö., Gümüş, M. H., Öztaş, P., Demir, N., & Kara, M. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.

- Al-Ostath, S. H., Ali, S. H., Al-Masoudi, N. A., & Koyuncu, İ. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(12), 2445-2462.

- Al-Ostath, S. H., Ali, S. H., Al-Masoudi, N. A., & Koyuncu, İ. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(12), 2445–2462.

- Bielen, A., Šarkanj, B., & Molnar, M. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 25(21), 5022.

- O'Connor, M. J., Knox, A. J. S., & Krawczuk, P. J. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(22), 5437.

- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2262-2281.

- Türken, B. N., Çelik, H., & Barut, B. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 26(16), 4945.

- Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(6), 1-10.

- Abu-El-Sooud, A. M., Abdel-Aziz, M., & El-Sayed, W. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469.

- Kumar, R., Sharma, N., Nath, M., Saffran, H. A., & Tyrrell, D. L. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225-4229.

- Murata, M., Ohtawa, M., & Kase, H. (2003). Structure and activity relationships of novel uracil derivatives as topical anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 13(20), 3549-3552.

- Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11.

- Oh, C. H., Kim, J. H., & Lee, S. H. (2003). Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. Bioorganic & Medicinal Chemistry Letters, 13(9), 1569-1571.

- Akdağ, Ö., Gümüş, M. H., Öztaş, P., Demir, N., & Kara, M. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.

- da Silva, A. C. G., de Souza, M. C. B. V., & de Almeida, M. V. (2022).

- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.

- Welch, A. D., Handschumacher, R. E., & Jaffe, J. J. (1960). Studies on the pharmacology of 6-azauracil. The Journal of Pharmacology and Experimental Therapeutics, 129, 262-270.

- Kumar, R., Nath, M., & Tyrrell, D. L. (2002). Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Journal of Medicinal Chemistry, 45(13), 2844-2851.

- El-Sharkawy, A. A., Ali, A. A., & El-Faham, A. (2023). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. RSC Advances, 13(5), 3249-3263.

- Galmarini, C. M., MacKey, J. R., & Dumontet, C. (2002). Nucleoside analogues as a rich source of antiviral agents active against arthropod-borne flaviviruses. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 127-138.

- Nadaraia, N. S. (2021). Some new 5-steroid hydrazones and their antimicrobial evaluation. Journal of Chemical Sciences, 13(5), 1-2.

- Yüksek, H., Gürsoy, A., & Demirbaş, N. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Health Sciences, 10(2), 116-121.

- De Clercq, E. (2004). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research, 64(2), 69-83.

- Le Guilloux, V., & Tuffery, P. (2005).

Sources

- 1. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

5-Hydrazino-6-azauracil: A Technical Guide to its Mechanism of Action as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the putative mechanism of action of 5-Hydrazino-6-azauracil as an enzyme inhibitor. Drawing from established knowledge of related azauracil compounds and principles of enzymology, we propose a dual mechanism targeting orotate phosphoribosyltransferase (OPRT), a key enzyme in the de novo pyrimidine biosynthesis pathway. This mechanism involves initial bioactivation of 5-Hydrazino-6-azauracil to its ribonucleotide form, which then acts as a competitive inhibitor of OPRT. Subsequently, the reactive hydrazino group is hypothesized to form a covalent bond with a nucleophilic residue, likely a cysteine, in the active site of the enzyme, leading to irreversible inhibition. This guide details the scientific basis for this proposed mechanism and provides comprehensive experimental protocols to validate these hypotheses, offering a roadmap for researchers in drug development and molecular biology.

Introduction: The Critical Role of Pyrimidine Biosynthesis and Orotate Phosphoribosyltransferase (OPRT)

The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process essential for DNA and RNA synthesis, cell division, and cellular metabolism. A critical enzyme in this pathway is Orotate Phosphoribosyltransferase (OPRT, EC 2.4.2.10), which catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[1] The inhibition of OPRT presents a compelling strategy for the development of antiproliferative agents for cancer and infectious diseases.[2] By disrupting the pyrimidine supply, OPRT inhibitors can selectively target rapidly dividing cells that have a high demand for nucleotide precursors.

5-Hydrazino-6-azauracil: A Structurally-Informed Inhibitor Candidate

5-Hydrazino-6-azauracil belongs to the azauracil class of compounds, which are analogs of the natural pyrimidine bases. The parent compound, 6-azauracil, is a known inhibitor of the pyrimidine biosynthesis pathway.[3][4] For its inhibitory activity, 6-azauracil must first be converted intracellularly to 6-azauridine 5'-monophosphate (azaUMP).[3] This active form then inhibits OMP decarboxylase, the enzyme downstream of OPRT. However, the introduction of a hydrazino group at the 5-position of the azauracil ring suggests a potentially more complex and potent mechanism of action directly targeting OPRT.

Proposed Mechanism of Action: Competitive Inhibition Followed by Covalent Inactivation

We propose a multi-step mechanism for the inhibitory action of 5-Hydrazino-6-azauracil on OPRT, culminating in the irreversible inactivation of the enzyme.

Part A: Bioactivation to the Nucleotide Form

Similar to 6-azauracil, it is highly probable that 5-Hydrazino-6-azauracil acts as a prodrug that requires intracellular activation. The initial step is the conversion of 5-Hydrazino-6-azauracil to 5-hydrazino-6-azauridine 5'-monophosphate by OPRT itself or other phosphoribosyltransferases. This activated nucleotide analog then acts as a competitive inhibitor, binding to the OPRT active site and preventing the binding of the natural substrate, orotate.

Caption: Bioactivation of 5-Hydrazino-6-azauracil.

Part B: Covalent Modification by the Hydrazino Group

The key feature of 5-Hydrazino-6-azauracil is its reactive hydrazino moiety. We hypothesize that following the initial competitive binding of the nucleotide form, the hydrazino group acts as a nucleophile, or can be oxidized to a more reactive species, which then attacks an electrophilic residue within the OPRT active site. A prime candidate for this covalent modification is a cysteine residue, a common target for electrophilic attack due to the nucleophilicity of its thiol group.[5] This covalent bond formation would lead to the irreversible inactivation of the enzyme.

Caption: Proposed covalent modification of OPRT.

Experimental Methodologies for Mechanistic Validation

To rigorously test this proposed mechanism, a series of biochemical and biophysical experiments are required.

Enzyme Kinetics Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to assess if the inhibition is time-dependent, which is a hallmark of covalent inhibitors.

Protocol:

-

Enzyme Source: Recombinant human OPRT expressed and purified from E. coli.

-

Assay: A continuous spectrophotometric assay monitoring the decrease in absorbance at 295 nm due to the consumption of orotate.[6]

-

Procedure: a. Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, and PRPP. b. Add varying concentrations of the substrate, orotate. c. Initiate the reaction by adding a fixed concentration of purified OPRT. d. Measure the initial reaction velocity (v₀) by monitoring the change in absorbance over time. e. Repeat the experiment in the presence of different fixed concentrations of 5-Hydrazino-6-azauracil. f. For time-dependency, pre-incubate the enzyme with the inhibitor for various time intervals before adding the substrates and measuring the activity.

-

Data Analysis: a. Plot v₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ in the absence and presence of the inhibitor. b. Generate Lineweaver-Burk or other linearized plots to visualize the inhibition pattern. c. For time-dependent inhibition, plot the apparent rate of inactivation (kₒbs) against the inhibitor concentration.

Caption: Workflow for enzyme kinetics analysis.

Mass Spectrometry for Covalent Adduct Detection

Objective: To directly detect the formation of a covalent adduct between OPRT and 5-Hydrazino-6-azauracil.

Protocol:

-

Incubation: Incubate purified OPRT with an excess of 5-Hydrazino-6-azauracil for a time sufficient to achieve significant inhibition (determined from kinetic studies).

-

Sample Preparation: a. Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography. b. Denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography. b. Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Data Analysis: a. Search the MS/MS data against the amino acid sequence of OPRT. b. Look for a peptide with a mass shift corresponding to the addition of the 5-Hydrazino-6-azauracil moiety (or a fragment thereof). c. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.

Caption: Workflow for mass spectrometry analysis.

Site-Directed Mutagenesis

Objective: To confirm the identity of the amino acid residue involved in the covalent bond formation.

Protocol:

-

Mutagenesis: Based on the mass spectrometry results (or a structural hypothesis), create a mutant version of OPRT where the putative target cysteine residue is replaced with a non-nucleophilic amino acid, such as alanine or serine.

-

Protein Expression and Purification: Express and purify the mutant OPRT.

-

Kinetic Analysis: Repeat the enzyme kinetics experiments with the mutant enzyme and 5-Hydrazino-6-azauracil.

-

Data Analysis: If the mutant enzyme is no longer susceptible to time-dependent or irreversible inhibition by the compound, it strongly supports the role of the mutated residue in the covalent modification.

X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the OPRT-inhibitor complex.

Protocol:

-

Crystallization: Co-crystallize OPRT with 5-Hydrazino-6-azauracil (or its activated nucleotide form). Alternatively, soak pre-formed OPRT crystals with the inhibitor.

-

Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure.

-

Analysis: The resulting electron density map will reveal the precise binding mode of the inhibitor in the active site and provide direct evidence of a covalent bond if one is formed.

Data Summary and Interpretation

| Experiment | Expected Outcome for Proposed Mechanism | Interpretation |

| Enzyme Kinetics | Time-dependent inhibition. Initial competitive inhibition pattern may be observed. | Supports covalent modification and binding to the active site. |

| Mass Spectrometry | Detection of a mass shift on a specific peptide corresponding to the inhibitor adduct. | Direct evidence of covalent bond formation and identification of the modified residue. |

| Site-Directed Mutagenesis | The Cys-to-Ala mutant of OPRT is resistant to irreversible inhibition. | Confirms the essential role of the specific cysteine residue in the covalent reaction. |

| X-ray Crystallography | Electron density map shows the inhibitor covalently linked to a specific residue in the active site. | Definitive structural evidence of the covalent inhibition mechanism. |

Conclusion

The proposed dual mechanism of competitive inhibition followed by covalent inactivation provides a compelling hypothesis for the potent enzyme inhibitory activity of 5-Hydrazino-6-azauracil against orotate phosphoribosyltransferase. The experimental framework outlined in this guide offers a clear and robust strategy to validate this mechanism. Elucidating the precise molecular interactions between this inhibitor and its target will be invaluable for the rational design of next-generation chemotherapeutics targeting pyrimidine biosynthesis.

References

Sources

- 1. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. Enzyme–substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Azauracil-Resistant Variants of Cultured Plant Cells Lack Uracil Phosphoribosyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

Spectroscopic Profile of 5-Hydrazino-6-azauracil: A Technical Guide for Researchers

Abstract

5-Hydrazino-6-azauracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural analogy to nucleobases. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Hydrazino-6-azauracil. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and comparative data from structurally related azauracil derivatives to present a robust, predictive spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of 5-Hydrazino-6-azauracil and its analogues.

Introduction: The Significance of 5-Hydrazino-6-azauracil

5-Hydrazino-6-azauracil belongs to the class of azauracils, which are analogues of the pyrimidine nucleobase uracil where a carbon atom in the ring is replaced by a nitrogen atom. The introduction of the hydrazino group at the 5-position further modulates the electronic properties and hydrogen bonding capabilities of the molecule, making it a compelling candidate for investigation as an antimetabolite or an inhibitor of enzymes involved in nucleotide metabolism. Accurate spectroscopic characterization is the cornerstone of advancing the study of such potential therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Based on the structure of 5-Hydrazino-6-azauracil, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Hydrazino-6-azauracil is expected to be relatively simple, with signals corresponding to the protons of the hydrazino group and the N-H protons of the azauracil ring. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and azo groups.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Hydrazino-6-azauracil in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile protons (N-H), allowing for their observation.

-

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Hydrazino-6-azauracil in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N-H (Ring, N2) | 10.0 - 11.5 | Broad Singlet | 1H | The exact chemical shift and broadness will depend on concentration and water content. |

| N-H (Ring, N4) | 9.5 - 11.0 | Broad Singlet | 1H | Similar to the N2-H, this proton is acidic and its signal can be broad. |

| NH -NH₂ (Hydrazino) | 7.0 - 8.5 | Broad Singlet | 1H | The chemical shift is influenced by hydrogen bonding and the electronic environment. |

| NH-NH₂ (Hydrazino) | 4.0 - 5.5 | Broad Singlet | 2H | These protons are expected to be more shielded than the other N-H protons. |

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is critical for observing the N-H protons, which would otherwise exchange rapidly with D₂O, leading to signal disappearance. A higher field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of 5-Hydrazino-6-azauracil. The chemical shifts of the carbonyl carbons are expected to be in the downfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumental Parameters:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Hydrazino-6-azauracil in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 (Carbonyl) | 155 - 165 | The chemical shift is characteristic of a carbonyl group in a heterocyclic ring. |

| C5 (Carbonyl) | 145 - 155 | This carbonyl carbon is adjacent to the hydrazino group, which will influence its chemical shift. |

| C6 | 130 - 140 | This carbon is part of the triazine ring and is bonded to two nitrogen atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Hydrazino-6-azauracil will be characterized by absorption bands corresponding to N-H, C=O, C=N, and N-N bond vibrations.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of 5-Hydrazino-6-azauracil (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Table 3: Predicted IR Absorption Frequencies for 5-Hydrazino-6-azauracil

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3400 - 3200 | N-H stretching (hydrazino and ring) | Medium - Strong, Broad | The broadness is due to hydrogen bonding. Multiple bands may be observed. |

| 1750 - 1650 | C=O stretching (carbonyls) | Strong | Two distinct carbonyl stretching bands may be present due to the asymmetric environment. |

| 1650 - 1550 | N-H bending, C=N stretching | Medium | These vibrations can overlap in this region. |

| 1450 - 1350 | C-N stretching | Medium | |

| 1100 - 1000 | N-N stretching | Weak - Medium |

Expertise-Driven Interpretation: The broadness and position of the N-H stretching vibrations are highly indicative of the extent of intermolecular hydrogen bonding in the solid state. The presence of two strong carbonyl peaks would confirm the dione structure of the azauracil ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS. For a relatively non-volatile compound like 5-Hydrazino-6-azauracil, LC-MS with electrospray ionization (ESI) is a suitable technique.

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Predicted Mass Spectrum of 5-Hydrazino-6-azauracil:

-

Molecular Ion: The molecular formula is C₃H₅N₅O₂[1], giving a monoisotopic mass of 143.0443 Da[1].

-

In ESI+ mode, a prominent peak at m/z 144.0521 corresponding to the [M+H]⁺ ion is expected.

-

In ESI- mode, a peak at m/z 142.0365 for the [M-H]⁻ ion may be observed.

-

-

Fragmentation Pattern: While the exact fragmentation is dependent on the ionization method and energy, a characteristic fragmentation pathway for azauracil derivatives involves the loss of isocyanic acid (HNCO, 43 Da)[2].

Diagram 1: Predicted ESI+ Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of protonated 5-Hydrazino-6-azauracil.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for 5-Hydrazino-6-azauracil. The presented protocols and interpretations are grounded in established spectroscopic principles and comparative analysis with related structures. This information is intended to be a foundational resource for researchers, enabling the confident identification and characterization of this important heterocyclic compound in their scientific endeavors. The validation of these predictions through experimental data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 5-Hydrazino-6-azauracil. National Center for Biotechnology Information. Retrieved from [Link]

- Shakir, M., & Abbasi, A. (2014). Synthesis and spectral characterization of hydrazone Schiff base ligand, L derived from condensation of terephthalaldehyde and 2-furoic acid hydrazide and its binuclear complexes with Co(II), Ni(II), Cu(II) and Zn(II): Comparative in-vitro microbiological evaluation of L and its Zn(II) coordination complex. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 29-38.

- Mitran, R. A., Drăghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1150.

Sources

The Ascendance of a Pyrimidine Analogue: A Technical Guide to 5-Hydrazino-6-azauracil

Foreword

In the landscape of antimetabolite research, the quest for novel compounds with enhanced biological activity and specificity is a perpetual endeavor. The pyrimidine analogue 6-azauracil has long been a cornerstone of such investigations, valued for its ability to disrupt nucleotide biosynthesis. This guide delves into a specific, yet significant, derivative: 5-Hydrazino-6-azauracil. Herein, we will navigate the historical context of its discovery, dissect its synthesis, elucidate its mechanism of action, and explore its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intriguing molecule.

The Genesis of 5-Hydrazino-6-azauracil: A Historical Perspective

The story of 5-Hydrazino-6-azauracil is intrinsically linked to the broader exploration of 6-azauracil and its derivatives. The interest in 6-azauracil stems from its pronounced biological effects, including antiviral, antimetabolite, and anticarcinogenic properties, primarily attributed to its function as a cell growth inhibitor.[1] The core structure, a 1,2,4-triazine-3,5-dione, serves as a scaffold for a multitude of chemical modifications aimed at modulating its activity and specificity.

The introduction of a substituent at the C5 position of the 6-azauracil ring was a logical progression in the quest for more potent analogues. Early work on 5-substituted 6-azauracils laid the groundwork for the synthesis of a variety of derivatives with diverse functionalities. A common and effective strategy for introducing these substituents has been through the nucleophilic substitution of a halogenated precursor, typically 5-bromo-6-azauracil.[1] This versatile intermediate opens the door to a wide array of chemical modifications at the C5 position.

While the precise first synthesis of 5-Hydrazino-6-azauracil is not readily found in widely indexed modern literature, its conceptual origin lies within this established synthetic paradigm. The introduction of a hydrazino (-NHNH2) group, a highly reactive and versatile functional group, was a rational step to explore new chemical space and potentially enhance the biological activity profile of the 6-azauracil core. The hydrazino moiety is known to be a key pharmacophore in a variety of biologically active compounds, contributing to their ability to form hydrogen bonds and participate in various biological interactions.

Synthesis and Characterization

The most direct and widely utilized method for the synthesis of 5-Hydrazino-6-azauracil is the nucleophilic displacement of a halogen at the 5-position of the 6-azauracil ring by hydrazine.

Synthetic Pathway

The synthesis commences with the commercially available 6-azauracil, which is first halogenated at the 5-position, most commonly with bromine, to yield 5-bromo-6-azauracil. This intermediate is then reacted with hydrazine hydrate in a suitable solvent to afford 5-Hydrazino-6-azauracil.

Caption: Synthetic route to 5-Hydrazino-6-azauracil.

Experimental Protocol: Synthesis of 5-Hydrazino-6-azauracil from 5-Bromo-6-azauracil

This protocol describes a general procedure based on established methods for the synthesis of 5-substituted 6-azauracil derivatives.[1]

Materials:

-

5-Bromo-6-azauracil

-

Hydrazine hydrate (80% solution)

-

Ethanol (or other suitable solvent)

-

Distilled water

-

Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-6-azauracil in ethanol.

-

Addition of Hydrazine: To this suspension, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to 5-bromo-6-azauracil should be optimized but is typically in the range of 3 to 5 equivalents.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and then with distilled water to remove any unreacted starting materials and hydrazine salts. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.

-

Characterization: The final product, 5-Hydrazino-6-azauracil, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 6-hydrazinyl-1,2,4-triazine-3,5(2H,4H)-dione |

| Molecular Formula | C₃H₅N₅O₂ |

| Molecular Weight | 143.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water, soluble in aqueous base |

Mechanism of Action: A Tale of Two Moieties

The biological activity of 5-Hydrazino-6-azauracil is believed to be a composite of the effects of the 6-azauracil core and the appended 5-hydrazino group.

The 6-Azauracil Core: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action of 6-azauracil is its role as an antimetabolite that interferes with the de novo pyrimidine biosynthesis pathway. In the cell, 6-azauracil is converted to 6-azauridine-5'-monophosphate (azaUMP) by the enzyme orotate phosphoribosyltransferase (OPRT). AzaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, the enzyme that catalyzes the final step in the synthesis of uridine monophosphate (UMP). This inhibition leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA, thereby arresting cell growth and proliferation.

Caption: Inhibition of pyrimidine biosynthesis by 6-azauracil.

The 5-Hydrazino Moiety: A Modulator of Activity

The introduction of the hydrazino group at the C5 position is expected to modulate the activity of the parent compound in several ways:

-

Altered Enzyme Binding: The electronic and steric properties of the hydrazino group can influence the binding affinity of the molecule to its target enzymes, OPRT and OMP decarboxylase. The hydrazino group can participate in hydrogen bonding interactions within the active site of these enzymes, potentially enhancing its inhibitory potency.

-

Alternative Biological Targets: Hydrazine and its derivatives are known to interact with a variety of biological targets. The hydrazino group in 5-Hydrazino-6-azauracil could potentially interact with other enzymes or cellular components, leading to a broader spectrum of biological activity or a modified mechanism of action compared to 6-azauracil.

-

Formation of Hydrazones: The free hydrazino group is reactive and can readily form hydrazones with endogenous aldehydes and ketones. This could lead to the formation of new bioactive species in vivo, contributing to the overall pharmacological profile of the compound.

Biological Activities and Therapeutic Potential

The primary therapeutic interest in 5-Hydrazino-6-azauracil lies in its potential as an anticancer agent, stemming from its antimetabolite properties. By disrupting the pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells, the compound can selectively inhibit tumor growth.

While specific, comprehensive studies on the antitumor activity of 5-Hydrazino-6-azauracil are not abundant in recent literature, the known anticancer properties of the 1,2,4-triazine scaffold provide a strong rationale for its investigation in this area. Numerous derivatives of 1,2,4-triazine have demonstrated significant antitumor effects.

Further research is warranted to fully elucidate the anticancer potential of 5-Hydrazino-6-azauracil. This would involve in vitro screening against a panel of cancer cell lines to determine its potency and selectivity, followed by in vivo studies in animal models to assess its efficacy and toxicity.

Future Directions and Conclusion

5-Hydrazino-6-azauracil represents a fascinating, yet underexplored, derivative of the well-established antimetabolite 6-azauracil. Its synthesis is straightforward, and its unique chemical structure, combining the pyrimidine-mimicking core with a reactive hydrazino group, suggests a rich potential for biological activity.

Future research should focus on:

-

Comprehensive Biological Evaluation: A thorough investigation of its anticancer, antiviral, and antimicrobial activities is needed to fully understand its therapeutic potential.

-

Mechanistic Studies: Detailed enzymatic and cellular assays are required to precisely define its mechanism of action and to understand the contribution of the 5-hydrazino group to its biological effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related derivatives, with modifications to the hydrazino group, would provide valuable insights into the structural requirements for optimal activity.

References

-

Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revue de Chimie (Bucharest), 61(12), 1147-1150. [Link]

Sources

An In-Depth Technical Guide to 5-Hydrazino-6-azauracil and its Relationship to 6-azauracil

This guide provides a comprehensive technical overview of 5-Hydrazino-6-azauracil, exploring its synthesis, relationship to the parent compound 6-azauracil, and its potential as a bioactive molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The 6-Azauracil Scaffold and its Significance

6-Azauracil (1,2,4-triazine-3,5(2H,4H)-dione) is a heterocyclic compound that acts as a structural analog of the pyrimidine base uracil.[1] This synthetic nucleobase analogue has been a subject of interest in biochemical and pharmacological research due to its potent antimetabolite properties.[2] By mimicking uracil, 6-azauracil interferes with essential metabolic pathways, particularly in nucleotide biosynthesis.

The primary mechanism of action of 6-azauracil involves the inhibition of key enzymes such as orotidine-5'-phosphate (OMP) decarboxylase and inosine monophosphate (IMP) dehydrogenase.[3][4] Inhibition of these enzymes leads to a depletion of intracellular pools of uridine and guanosine nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis underlies its observed antitumor and antiviral activities.[5][6]